molecular formula C20H23FN2O4S B2926154 Phenyl 4-((4-fluoro-2-methylphenylsulfonamido)methyl)piperidine-1-carboxylate CAS No. 1234890-14-2

Phenyl 4-((4-fluoro-2-methylphenylsulfonamido)methyl)piperidine-1-carboxylate

Cat. No. B2926154
M. Wt: 406.47
InChI Key: UZTUKPKUEATNRA-UHFFFAOYSA-N
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Description

The compound is a derivative of piperidine, which is a widely used structural motif in the synthesis of many pharmaceuticals and other organic compounds . It contains a fluoro-substituted phenyl group and a sulfonamide group, which are common functional groups in medicinal chemistry.


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The piperidine ring provides a basic nitrogen atom that is often involved in binding to biological targets. The fluoro-substituted phenyl group and the sulfonamide group could also play significant roles in the compound’s interactions with biological systems .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions, depending on the conditions. Piperidine derivatives are known to participate in a wide range of reactions . The presence of the sulfonamide group could also make the compound susceptible to hydrolysis .

Scientific Research Applications

  • Beta(3)-Adrenergic Receptor Agonists : A study by Hu et al. (2001) developed novel (4-piperidin-1-yl)-phenyl sulfonamides, which showed potent full agonist activity at the beta(3) receptor, indicating potential applications in targeting these receptors (Hu et al., 2001).

  • Motilin Receptor Agonist : Research by Westaway et al. (2009) identified a novel small molecule motilin receptor agonist, which showed promising pharmacokinetic profiles and potential in enhancing gastrointestinal motility (Westaway et al., 2009).

  • Structural Studies : Kavitha et al. (2014) analyzed the crystal structure of a related compound, providing insights into molecular conformations which could be relevant for designing drugs with specific molecular interactions (Kavitha et al., 2014).

  • Antimicrobial Agents : Kumar et al. (2008) developed compounds for potential use against Mycobacterium tuberculosis, indicating applications in treating tuberculosis (Kumar et al., 2008).

  • Antidepressant Metabolism Study : Hvenegaard et al. (2012) investigated the metabolic pathways of a novel antidepressant, providing insights into its biotransformation and potential drug interactions (Hvenegaard et al., 2012).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could involve further exploration of the compound’s synthesis, properties, and potential applications. Given the prevalence of piperidine derivatives in medicinal chemistry, this compound could have potential uses in drug discovery .

properties

IUPAC Name

phenyl 4-[[(4-fluoro-2-methylphenyl)sulfonylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O4S/c1-15-13-17(21)7-8-19(15)28(25,26)22-14-16-9-11-23(12-10-16)20(24)27-18-5-3-2-4-6-18/h2-8,13,16,22H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZTUKPKUEATNRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl 4-((4-fluoro-2-methylphenylsulfonamido)methyl)piperidine-1-carboxylate

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